molecular formula C12H10BrN3S B2548099 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207038-55-8

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2548099
CAS No.: 1207038-55-8
M. Wt: 308.2
InChI Key: CWPURRZHSZYRKK-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl group and a thioacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts are often employed in Suzuki–Miyaura coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the thioacetonitrile moiety can participate in redox reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to the combination of its bromophenyl and thioacetonitrile groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3S/c1-16-11(8-15-12(16)17-7-6-14)9-2-4-10(13)5-3-9/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPURRZHSZYRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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